Fujianmycin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
130548-09-3 |
|---|---|
Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(3S,4R)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C20H16O5/c1-9-8-13(21)15-11(18(9)22)6-7-12-17(15)20(24)10-4-3-5-14(25-2)16(10)19(12)23/h3-7,9,18,22H,8H2,1-2H3/t9-,18+/m0/s1 |
InChI Key |
MUNUJAJWLPOQBH-NIVTXAMTSA-N |
SMILES |
CC1CC(=O)C2=C(C1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C([C@@H]1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC |
Canonical SMILES |
CC1CC(=O)C2=C(C1O)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC |
Synonyms |
fujianmycin B ribiginone A(2) rubiginone A2 SNA 8073-A SNA 8073-B SNA-8073-A SNA-8073-B |
Origin of Product |
United States |
Contextualization and Significance of Fujianmycin B in Natural Product Research
Classification within Benz[a]anthraquinone and Isotetracenone Antibiotics
Fujianmycin B is classified as an angucyclinone antibiotic. nih.govresearchgate.net This classification is based on its core chemical structure, which features a tetracyclic benz[a]anthracene skeleton. nih.govnih.gov The angucyclinones are a major subgroup of the larger family of angucycline antibiotics, which are the most extensive group of natural products synthesized by type II polyketide synthase (PKS) systems. nih.govnih.gov
The benz[a]anthraquinone framework is a defining characteristic of many antibiotics isolated from actinomycetes, particularly from the genus Streptomyces. nih.govfrontiersin.orgbjid.org.br Compounds such as YM-181741, brasiliquinones A, B, and C, and ochracenomicins A, B, and C also share this fundamental benz[a]anthraquinone structure. nih.govnih.govjst.go.jp
The isotetracenone antibiotics, while structurally related, represent another branch of this chemical family. This group includes compounds like the hatomarubigins, grincamycin, and capoamycin, which have also been isolated from Streptomyces species. nih.govnih.govmedchemexpress.cn this compound, along with its analogs Fujianmycin A and C, was isolated from a marine-derived Streptomyces species, underscoring the rich chemical diversity found in marine microorganisms. nih.govresearchgate.net
| Compound | Classification | Producing Organism |
|---|---|---|
| This compound | Angucyclinone | Streptomyces sp. (marine-derived) |
| YM-181741 | Benz[a]anthraquinone | Streptomyces sp. |
| Brasiliquinones A, B, C | Benz[a]anthraquinone | Nocardia brasiliensis |
| Hatomarubigins A, B, C, D | Isotetracenone | Streptomyces sp. |
| Capoamycin | Isotetracenone | Streptomyces capoamus |
Historical Perspective of Angucyclinone Family Research
The history of the angucyclinone family of antibiotics dates back to 1965 with the discovery of tetrangomycin, the first member of this class, isolated from Streptomyces rimosus. nih.gov This discovery paved the way for the isolation and characterization of a rapidly growing number of structurally related compounds. To date, the angucycline and angucyclinone family is comprised of hundreds of natural products, almost exclusively produced by actinomycetes. nih.gov
Research into this family has revealed remarkable structural diversity, which arises from various biochemical modifications to the fundamental benz[a]anthracene core. nih.gov These modifications include oxidations, amino acid incorporations, ring cleavages, and glycosylations, leading to a wide array of chemical scaffolds. nih.gov
The biosynthetic pathways of angucyclinones have been a subject of intense investigation. It is now understood that these compounds are aromatic polyketides, biosynthesized by type II polyketide synthases. nih.gov The process involves the sequential condensation of a starter unit, typically acetyl-CoA, with nine extender units of malonyl-CoA to form a decaketide backbone. nih.gov Subsequent cyclization and tailoring reactions, catalyzed by a suite of post-PKS enzymes, generate the final complex structures of the angucyclinone antibiotics. nih.gov The exploration of the genomes of producing organisms, such as marine Streptomyces sp. W007, has further illuminated the genetic basis for the biosynthesis of these compounds. oup.comoup.com
The continuous discovery of new angucyclinones, such as the fujianmycins, highlights the ongoing importance of natural product screening programs, particularly from underexplored environments like the marine ecosystem. nih.gov
| Year | Discovery | Significance |
|---|---|---|
| 1965 | Isolation of tetrangomycin | First member of the angucyclinone family discovered. nih.gov |
| 1985 | Isolation of capoamycin | An early example of an isotetracenone antibiotic. medchemexpress.cn |
| 1987 | Isolation of grincamycin | Further expanded the isotetracenone subgroup. nih.gov |
| 1991 | Isolation of hatomarubigins | A complex of new isotetracenone antibiotics was identified. nih.gov |
| 2010 | Isolation of Fujianmycin C | Discovery of a new bioactive angucyclinone from a marine-derived streptomycete, along with known fujianmycins A and B. nih.gov |
| 2012 | Genomic analysis of Streptomyces sp. W007 | Provided insight into the biosynthetic gene clusters for angucyclinone antibiotics. oup.com |
Isolation, Characterization, and Structural Elucidation Methodologies of Fujianmycin B
Microbial Origin and Fermentation Processes for Fujianmycin B Production
This compound was identified as a metabolite produced by Streptomyces sp. B6219, a bacterium isolated from the sediment of a Galapagos mangrove researchgate.netnih.govresearchgate.netawi.denih.gov. Streptomyces species are renowned for their prolific production of diverse bioactive secondary metabolites, making them a rich source for novel compound discovery nih.gov. The cultivation of Streptomyces sp. B6219 for the production of this compound involved an 8-day fermentation period in M2 medium, which consists of malt (B15192052) extract, glucose, yeast extract, and 50% seawater researchgate.net. Following fermentation, the microbial biomass was extracted with ethyl acetate, while the filtrate was processed using XAD-16 resin, standard procedures for isolating compounds from Streptomyces cultures researchgate.net.
Chromatographic and Spectroscopic Techniques for Isolation and Purification
The initial isolation and purification of this compound from the complex fermentation broth relied on a multi-step chromatographic approach. The crude extract underwent separation using silica (B1680970) gel column chromatography with a gradient elution system of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) researchgate.net. Further purification was achieved through Sephadex LH-20 chromatography, a technique effective for separating compounds based on size and polarity researchgate.net. Preparative Thin Layer Chromatography (PTLC) was also employed to isolate specific components, including this compound researchgate.net. These chromatographic methods are fundamental in natural product chemistry for separating target molecules from complex mixtures and assessing purity awi.denih.govdiva-portal.org. Spectroscopic techniques, such as UV/Vis spectroscopy, are typically used for preliminary characterization and detection of chromophoric compounds like angucyclinones researchgate.net. Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers enhanced sensitivity and specificity for identifying and quantifying analytes researchgate.net.
Advanced NMR Spectroscopy and Mass Spectrometry in Structural Assignment
The definitive structural assignment of this compound, along with related compounds like Fujianmycin C, was achieved through comprehensive analysis using advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) researchgate.netnih.govresearchgate.net.
NMR Spectroscopy: A battery of 1D and 2D NMR experiments were crucial for elucidating the molecular structure. Proton (1H) NMR and Carbon-13 (13C) NMR spectra provided essential information regarding the types of protons and carbons present and their electronic environments researchgate.netnih.gov. Correlation spectroscopy techniques, including COSY (1H-1H COSY) for determining proton-proton couplings, HSQC (Heteronuclear Single Quantum Correlation) for direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for establishing longer-range carbon-proton connectivity, were instrumental in mapping out the molecular framework researchgate.netnih.govresearchgate.netacs.org. Nuclear Overhauser Effect Spectroscopy (NOESY) was also employed to probe through-space proximity between protons, providing insights into the spatial arrangement of atoms within the molecule researchgate.netnih.govresearchgate.net.
Mass Spectrometry: Mass spectrometry techniques, such as Chemical Ionization Mass Spectrometry (CIMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), were utilized to determine the molecular weight and exact mass of the compounds researchgate.net. For instance, HRESIMS data for Fujianmycin C yielded an exact mass of 353.10205 for the [M+H]+ ion, facilitating the determination of its elemental composition researchgate.net. Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied in the structural elucidation of related compounds nih.gov.
Stereochemical Determination and Conformational Analysis
The precise three-dimensional structure, including stereochemistry and preferred conformations, is critical for understanding the biological activity of natural products.
Stereochemical Determination: The relative stereochemistry of angucyclinones like this compound is typically determined through detailed interpretation of NMR data, particularly coupling constants and NOESY experiments researchgate.netnih.govresearchgate.netlibretexts.org. While specific stereochemical assignments for this compound are not exhaustively detailed in the provided snippets, the study of Fujianmycin C suggested a potential (3S,4S) configuration based on comparisons with related compounds and their biosynthetic pathways researchgate.net. Techniques that analyze coupling constants, such as (2,3)J(C,H) and (3)J(H,H), are valuable for establishing the relative stereochemistry of acyclic systems libretexts.org. X-ray crystallography remains a definitive method for unambiguous determination of both relative and absolute stereochemistry when suitable crystals can be obtained nih.gov.
Conformational Analysis: Conformational analysis investigates the various spatial arrangements a molecule can adopt due to rotation around single bonds and their associated energy states researchgate.netmsu.eduscribd.commdpi.com. NMR techniques, especially NOESY, provide experimental data on through-space interactions that can be correlated with specific conformations researchgate.netnih.govresearchgate.netscribd.com. These experimental findings are often complemented by computational methods, such as molecular mechanics (MMFF94s) and quantum chemical calculations, to predict potential energy surfaces and identify the most stable conformers nih.govmsu.edumdpi.com. Understanding these conformational preferences is key to interpreting structure-activity relationships nih.gov.
Compound List
Fujianmycin A (2)
this compound (3)
Fujianmycin C (1)
Ochromycinone (4)
Ochromycinone methyl ether (5)
Tetrangulol methyl ether (6)
Molecular and Cellular Mechanisms of Action of Fujianmycin B
Prolyl Endopeptidase (PEP) Inhibition: Mechanistic Insights
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine peptidase that cleaves peptide bonds on the C-terminal side of proline residues within peptides. Its involvement in various physiological and pathological processes makes it a significant target for therapeutic intervention. Fujianmycin B has demonstrated potent inhibitory activity against PEP.
Studies have characterized the interaction of this compound (referred to as SNA-8073-B in some literature) with prolyl endopeptidase. It was found to inhibit PEP from Flavobacterium non-competitively, with an IC50 value of 8.9 µM when using Z-Gly-Pro-pNA as a substrate nih.gov. This non-competitive inhibition suggests that this compound binds to a site distinct from the active site, or to the enzyme-substrate complex, without preventing substrate binding but reducing the enzyme's catalytic efficiency numberanalytics.comdu.ac.inmgcub.ac.in. In contrast, its stereoisomer, SNA-8073-A (also identified as this compound, rubiginone A2), did not show any inhibition of PEP even at higher concentrations nih.govtandfonline.com. This highlights the critical role of specific structural features in its inhibitory activity.
| Enzyme Target | Inhibitor Type | IC50 (µM) | Substrate Used | Citation |
| Flavobacterium PEP | Non-competitive | 8.9 | Z-Gly-Pro-pNA | nih.gov |
The stereochemistry of this compound plays a crucial role in its interaction with prolyl endopeptidase. As noted, SNA-8073-A, a stereoisomer of SNA-8073-B (this compound) at the C-4 position, exhibited no PEP inhibitory activity nih.govtandfonline.com. This observation underscores the importance of precise three-dimensional structure for effective binding to the enzyme's active site or regulatory regions nih.govnih.gov. Such stereospecific interactions are common in biological systems, where even minor differences in molecular configuration can drastically alter a compound's efficacy and target engagement nih.govnih.gov.
Antimicrobial Activity Mechanisms (Preclinical Cellular Level)
This compound and related angucyclinone compounds have shown antimicrobial properties. While specific detailed mechanisms at the cellular level for this compound are still under investigation, general mechanisms for this class of compounds and related natural products provide insight.
Fujianmycin C, a related angucyclinone, has demonstrated weak antibacterial activity against Streptomyces viridochromogenes researchgate.net. While this compound's specific spectrum of activity is not extensively detailed in the provided search results, other angucyclinones and related compounds exhibit broad-spectrum antibacterial activity researchgate.netekb.eg. The general mechanisms by which natural products, including antibiotics from Streptomyces, exert their antimicrobial effects often involve disruption of essential bacterial processes oregonstate.educationnih.govnih.govmdpi.com.
The broader class of angucyclinones and other Streptomyces-derived antibiotics can interfere with various bacterial cellular processes. These mechanisms can include:
Enzyme Inhibition: As demonstrated with PEP, other essential bacterial enzymes can be targets nih.govtandfonline.commdpi.com.
Membrane Disruption: Some natural compounds can alter bacterial cell membrane integrity and function, leading to leakage of cellular contents or disruption of energy production frontiersin.orgmdpi.com.
Inhibition of Nucleic Acid or Protein Synthesis: Many antibiotics target critical pathways for bacterial survival, such as DNA replication, transcription, or protein synthesis oregonstate.educationnih.govnih.gov.
Interference with Quorum Sensing: While not explicitly linked to this compound in the provided text, quorum sensing is a critical bacterial communication system that regulates biofilm formation and virulence, and some natural products can interfere with these pathways frontiersin.org.
Antitumor Activity Mechanisms (Preclinical Cellular/Molecular Focus)
While the primary focus of research on this compound has been its PEP inhibitory activity, related angucyclinone compounds have shown cytotoxic and antitumor potential. For instance, tartrolon D, an angucyclinone, exhibited cytotoxicity against human tumor cell lines ekb.eg. Carboxamycin and mansouramycins, also from Streptomyces, have demonstrated antitumor activity against various cancer cell lines ekb.eg.
The general mechanisms by which such compounds exert antitumor effects often involve:
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Inhibition of Cell Proliferation: Halting or slowing down the uncontrolled growth of cancer cells.
Disruption of Cellular Processes: Interfering with DNA synthesis, cell cycle progression, or other vital cellular functions specific to cancer cells nih.govresearchgate.net.
Further research is needed to elucidate the specific molecular and cellular targets of this compound in the context of antitumor activity.
Molecular Targets and Signaling Pathways Affected
Information regarding the specific molecular targets and signaling pathways affected by this compound is not available in the reviewed literature. While general signaling pathways involved in cellular processes like proliferation and apoptosis, such as the PI3K/AKT/mTOR and MAPK pathways, are frequently discussed in the context of cancer research cusabio.comfrontiersin.orgnih.govnih.govscientificarchives.com, no studies directly link this compound to these or any other specific molecular targets or pathways. Therefore, detailed research findings and data tables for this subsection cannot be generated for this compound.
Chemical Synthesis and Analog Design Strategies Towards Fujianmycin B
Total Synthesis Approaches for Benz[a]anthraquinone Scaffolds
The tetracyclic benz[a]anthraquinone framework is the defining structural feature of Fujianmycin B and other angucycline antibiotics. Its synthesis presents considerable challenges in terms of regioselectivity and stereocontrol. Various synthetic strategies have been developed to address these challenges, with Diels-Alder reactions and other cyclization methods being prominent. nih.govnih.gov
Chemo- and Regioselective Synthetic Routes
The construction of the benz[a]anthraquinone skeleton often relies on cycloaddition reactions to assemble the fused ring system in a controlled manner. The Hauser annulation, a type of anionic [4+2] cycloaddition, has been a valuable tool for the regioselective formation of the tetracyclic core of angucyclines. nih.gov Another powerful strategy involves the Diels-Alder reaction between a suitably substituted naphthoquinone dienophile and a vinylcyclohexene (B1617736) diene. nih.gov The regioselectivity of this reaction is crucial for establishing the correct connectivity of the final product.
Alternative approaches to the benz[a]anthraquinone core include transition-metal mediated cross-couplings and intramolecular cyclizations. nih.gov For instance, a catalytic cobalt-mediated [2+2+2]-cycloaddition of a triyne has been reported as a general method for synthesizing benz[a]anthraquinones. This method allows for the formation of an angularly substituted tetracycle, which can then be oxidized to the desired quinone structure. nih.govnih.gov Gold-catalyzed intramolecular [4+2] benzannulation has also emerged as an efficient method for constructing the angucyclinone framework. nih.gov
| Synthetic Strategy | Key Reaction | Description |
| Hauser Annulation | Anionic [4+2] Cycloaddition | A nucleophilic annulation strategy for the regioselective construction of the tetracyclic core. nih.gov |
| Diels-Alder Reaction | [4+2] Cycloaddition | Reaction between a naphthoquinone and a diene to form the fused ring system. nih.gov |
| Cobalt-Mediated Cycloaddition | [2+2+2] Cycloaddition | Catalytic cycloaddition of a triyne to afford an angularly substituted tetracycle. nih.govnih.gov |
| Gold-Catalyzed Benzannulation | Intramolecular [4+2] Benzannulation | Efficient formation of the angucyclinone skeleton through a gold-catalyzed process. nih.gov |
Stereocontrol in Complex Natural Product Synthesis
Achieving the correct stereochemistry is a critical aspect of the total synthesis of complex natural products like this compound, which possesses multiple stereocenters. In the context of Diels-Alder approaches to angucyclinones, the use of chiral Lewis acids can promote stereoselective cycloaddition, leading to the desired diastereomer. nih.gov For instance, a stereoselective approach to the angucyclinone antibiotic Urdamycinone B, which shares structural similarities with this compound, utilized a chiral Lewis acid-promoted reaction to achieve a 4:1 mixture of diastereomers. asiaresearchnews.com
The introduction of hydroxyl groups with specific stereochemistry, a feature of many angucyclinones, often requires stereoselective dihydroxylation reactions. The stereochemical outcome of such reactions can be influenced by the existing stereocenters in the molecule and the choice of reagents.
Semi-synthetic Derivatization and Scaffold Modification
Semi-synthetic modification of natural products is a common strategy to generate novel derivatives with potentially improved pharmacological properties. This approach involves chemically altering the natural product scaffold to explore structure-activity relationships (SAR). While specific examples of semi-synthetic derivatization of this compound are not extensively documented in the reviewed literature, general strategies applied to other complex antibiotics can be considered. These often involve targeting functional groups that are amenable to chemical transformation without compromising the core pharmacophore. For other classes of antibiotics, such as mitomycins and pleuromutilin, semi-synthetic derivatives have been prepared to investigate clinical potential and overcome limitations of the parent compounds. kcl.ac.ukekb.eg Such modifications could potentially be applied to the this compound scaffold to modulate its activity, solubility, or other properties.
Design and Synthesis of this compound Analogs for Enhanced Biological Activity or Selectivity
The design and synthesis of analogs of natural products aim to identify key structural features responsible for their biological activity and to develop new compounds with improved efficacy or selectivity. While specific research on the design and synthesis of this compound analogs is limited in the available literature, studies on analogs of other antibiotics provide a framework for potential approaches.
Structure-activity relationship (SAR) studies are fundamental to analog design. By systematically modifying different parts of the molecule, researchers can determine which functional groups are essential for activity and which can be altered to enhance desired properties. For example, in the synthesis of anisomycin (B549157) analogs, modifications to the benzyl (B1604629) group were found to significantly impact their antiprotozoal and antifungal activities. nih.gov Similarly, for pyridomycin (B90888) analogs, modifications to the C2 side chain influenced their antimycobacterial activity. unipa.it
The synthesis of such analogs often requires flexible synthetic routes that allow for the introduction of diverse substituents. The development of modular synthetic strategies is therefore highly desirable, as it enables the efficient production of a library of analogs for biological screening. researchgate.net A concise and modular synthesis of furanomycin, for example, was developed to provide ample quantities of the natural product and its analogs for protein engineering studies. researchgate.net
Future efforts in the design of this compound analogs would likely focus on modifying the peripheral functional groups of the benz[a]anthraquinone core, such as the hydroxyl and methyl groups, as well as the glycosidic moiety if present, to investigate their impact on antibacterial activity and selectivity.
Structure Activity Relationship Sar Studies of Fujianmycin B and Its Derivatives
Correlating Structural Motifs with Prolyl Endopeptidase Inhibitory Potency
Prolyl endopeptidase (PEP) is a serine protease that plays a significant role in the degradation of proline-containing neuropeptides and has been implicated in neurological and inflammatory disorders. The investigation into the PEP inhibitory potential of Fujianmycin B has revealed a critical dependency on the molecule's stereochemistry.
A key study highlighted that this compound (also referred to as SNA-8073-A) did not exhibit any inhibitory activity against prolyl endopeptidase, even at a concentration of 60μM. In stark contrast, its stereoisomer, SNA-8073-B, demonstrated significant inhibitory action against the enzyme. This finding underscores the paramount importance of the three-dimensional arrangement of atoms in this compound for its interaction with the active site of PEP. The specific stereocenters that differ between this compound and its active isomer are crucial determinants of its inhibitory capacity.
SAR of Antimicrobial Activity: Insights from Analog Studies
The fujianmycin family of compounds, isolated from Streptomyces species, has demonstrated a range of antimicrobial activities. While specific SAR studies focusing on a series of systematically modified this compound analogs are not extensively documented, insights can be gleaned from the activities of its naturally occurring congeners, Fujianmycin A and C.
Fujianmycin A has been reported to possess anti-subtilis activity, indicating its potential against Gram-positive bacteria. Furthermore, Fujianmycin C has also exhibited antibacterial properties. These findings suggest that the core angucycline scaffold of the fujianmycins is a viable pharmacophore for antimicrobial activity. Variations in the substitution patterns and stereochemistry among these analogs likely account for differences in their antimicrobial spectrum and potency.
To establish a comprehensive SAR for the antimicrobial activity of this compound, further studies are required. Such research would involve the synthesis of a library of this compound derivatives with modifications at various positions of the molecule, including the aromatic rings and the sugar-like moiety. Testing these analogs against a panel of clinically relevant bacteria and fungi would help to identify the key structural features that govern the antimicrobial potency and spectrum of this class of compounds.
SAR of Antitumor Activity: Key Pharmacophoric Elements
The potential of natural products as scaffolds for the development of novel anticancer agents is well-established. While the antitumor activity of some complex natural products has been extensively studied, leading to the identification of key pharmacophoric elements, specific and detailed SAR studies on this compound and its derivatives in the context of antitumor activity are not widely available in the scientific literature.
General SAR principles for other classes of antitumor agents often point to the importance of specific functional groups, such as quinone moieties, hydroxyl groups, and glycosidic linkages, in their mechanism of action, which often involves DNA intercalation, topoisomerase inhibition, or the generation of reactive oxygen species. Given that this compound possesses some of these structural features, it is plausible that it may exhibit cytotoxic activity against cancer cell lines.
However, without dedicated studies involving the synthesis and biological evaluation of a range of this compound analogs, it is not possible to definitively identify the key pharmacophoric elements responsible for any potential antitumor effects. Future research in this area would be invaluable to determine if this compound or its derivatives could serve as a promising scaffold for the development of new anticancer therapies.
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering insights into the interactions between small molecules and their biological targets at an atomic level. These methods can be instrumental in elucidating the SAR of a compound by predicting binding affinities, identifying key interactions, and guiding the design of more potent and selective analogs.
In the context of this compound, computational approaches could be particularly valuable given the limited availability of extensive experimental SAR data. For instance, molecular docking studies could be employed to model the interaction of this compound and its stereoisomers with the active site of prolyl endopeptidase. Such studies could help to rationalize the observed difference in inhibitory activity and pinpoint the specific steric and electronic features that are crucial for binding.
Similarly, for the antimicrobial and potential antitumor activities of this compound, molecular modeling could be used to investigate its interactions with putative targets such as DNA, topoisomerases, or key bacterial enzymes. Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies could be performed on a hypothetical or synthesized library of this compound derivatives to build predictive models that correlate their structural features with their biological activities.
Despite the clear potential of these in silico methods, there is a notable lack of published research applying computational chemistry and molecular modeling specifically to elucidate the SAR of this compound. The application of these techniques in future studies would undoubtedly accelerate the exploration of this compound as a lead compound for drug development.
Advanced Analytical Techniques in Fujianmycin B Research
High-Resolution Mass Spectrometry for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a cornerstone technique in natural product research for the comprehensive analysis of complex biological extracts. In the context of Fujianmycin B, which is produced by a Streptomyces bacterium, HRMS is instrumental for metabolite profiling of the producing organism's culture broth. nih.govnih.gov This approach allows for the detection and putative identification of this compound, its biosynthetic precursors, and related secondary metabolites.
The high mass accuracy of HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass analyzers, enables the determination of elemental compositions for detected ions, which is a critical first step in identifying novel compounds or variants of known molecules. nih.gov By comparing the complex metabolite profiles of different Streptomyces strains or cultures grown under varied fermentation conditions, researchers can gain insights into the biosynthesis of this compound and potentially discover new, related compounds. peerj.commdpi.com Techniques like molecular networking, which uses MS/MS fragmentation data, can further help to group structurally related compounds and accelerate the identification of novel analogs within the large datasets generated. nih.govresearchgate.net
Table 1: Application of HRMS in Metabolite Profiling of Streptomyces
| Analytical Technique | Application | Information Gained |
|---|---|---|
| LC-HRMS | Untargeted metabolite profiling of fermentation broth | Detection of known and unknown secondary metabolites, including polyketides. nih.gov |
| HRMS/MS | Tandem mass spectrometry for fragmentation analysis | Structural information for putative identification of compounds. nih.gov |
| Molecular Networking | Data analysis of MS/MS spectra | Grouping and identification of structurally related metabolite families. researchgate.net |
Detailed research findings from studies on various Streptomyces species have demonstrated the power of this approach. For instance, integrated genome mining and metabolic analysis of novel Streptomyces strains have successfully identified numerous aromatic polyketides by using LC-MS-based molecular networking platforms. nih.gov This methodology is directly applicable to the study of Streptomyces fujianensis to create a detailed profile of its metabolome, including this compound and its derivatives.
Advanced NMR Techniques (2D-NMR, Solid-State NMR) for Structural Confirmation
While HRMS provides the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for elucidating the precise chemical structure and stereochemistry of organic molecules like this compound. Beyond simple one-dimensional (1D) ¹H and ¹³C NMR, advanced two-dimensional (2D) NMR experiments are essential for assembling the complex polyketide framework of benz[a]anthraquinone antibiotics. nih.govbioinformation.net
2D-NMR techniques establish correlations between different nuclei within the molecule, allowing for the unambiguous assignment of signals and the determination of atom connectivity. pnas.orgnih.gov
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds, which helps in tracing out contiguous spin systems in the molecule's aliphatic regions. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, providing a map of all C-H bonds.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) identifies protons that are close in space, providing vital information about the molecule's relative stereochemistry and conformation. researchgate.net
For complex polyketides isolated from Streptomyces, a combination of these 2D-NMR experiments is indispensable for complete structural assignment. nih.govacs.org Although specific 2D-NMR studies on this compound are not detailed in seminal literature, the structural elucidation of similar complex antibiotics, such as the moromycins, relied heavily on these techniques to determine the connectivity of the polyketide core and attached sugar moieties. nih.gov
Solid-State NMR (ssNMR) is a specialized technique used to study molecules in the solid phase, which can provide information about molecular structure and dynamics in a crystalline or amorphous state. While it has applications in studying peptide antibiotics and membrane interactions, specific research applying ssNMR to this compound has not been prominently reported.
Table 2: Role of 2D-NMR Experiments in Structural Elucidation of Polyketides
| 2D-NMR Experiment | Type of Correlation | Structural Information Provided |
|---|---|---|
| COSY | ¹H-¹H through-bond | Identifies adjacent protons (H-C-C-H fragments). researchgate.net |
| HSQC | ¹H-¹³C one-bond | Connects protons to their directly attached carbons. |
| HMBC | ¹H-¹³C multiple-bond | Connects non-adjacent protons and carbons, establishing the carbon backbone. nih.gov |
X-ray Crystallography for Absolute Configuration and Ligand-Target Complexes
X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule at atomic resolution. For a complex natural product like this compound with multiple chiral centers, this technique is unparalleled for the unambiguous determination of its absolute configuration, provided that a suitable single crystal can be grown. mdpi.comnih.gov While NMR techniques can establish the relative stereochemistry, determining the absolute stereochemistry often requires crystallographic analysis of the natural product or a suitable derivative. acs.org The structures of numerous ansamycin (B12435341) and other complex antibiotics have been definitively established using this method. mdpi.comnih.gov
Furthermore, X-ray crystallography is a critical tool for understanding the molecular basis of a drug's mechanism of action. By co-crystallizing an antibiotic with its biological target (e.g., an enzyme or receptor), researchers can visualize the precise binding interactions. jst.go.jp Studies on ansamycin antibiotics, for example, have utilized crystallography to map their binding sites on protein targets like Hsp90 and bacterial RNA polymerase. rsc.orgnih.gov This structural information reveals key hydrogen bonds, hydrophobic interactions, and other forces that govern ligand binding and inhibition, providing an invaluable blueprint for the rational design of more potent or selective derivatives. jst.go.jp
Table 3: X-ray Crystallography Applications in Antibiotic Research
| Application | Target of Analysis | Key Insights | Example Class |
|---|---|---|---|
| Absolute Configuration | Single crystal of the antibiotic | Unambiguous determination of 3D molecular structure and stereochemistry. | Ansamycins (e.g., Herbimycin A) nih.gov |
| Ligand-Target Complex | Co-crystal of antibiotic and its protein target | Visualization of the binding mode and key molecular interactions. | Rifamycins jst.go.jprsc.org |
Microscopic and Imaging Techniques for Cellular Mechanism Studies
To move from molecular structure to biological function, microscopic and imaging techniques are employed to study how an antibiotic affects bacterial cells. These methods can reveal the drug's subcellular localization and the morphological and physiological consequences of its action, providing crucial clues about its mechanism. chalmers.se
Fluorescence microscopy is a particularly powerful tool in this domain. There are several strategies to visualize antibiotic action:
Intrinsic Fluorescence: Some compounds are naturally fluorescent and can be directly visualized inside cells to determine their localization.
Fluorescent Labeling: An antibiotic can be chemically modified with a fluorescent tag (a fluorophore). The tagged molecule is then administered to bacteria, and its distribution within the cell (e.g., cytoplasm, membrane, nucleoid) is monitored. chalmers.se
Reporter Dyes: Cells can be treated with the unlabeled antibiotic and then stained with various fluorescent dyes that report on specific cellular states. For example, dyes that stain the bacterial membrane can reveal drug-induced membrane damage, while DNA stains can show effects on chromosome condensation and segregation. researchgate.net
Advanced techniques like confocal microscopy provide high-resolution, optically sectioned images, allowing for precise 3D localization of fluorescent signals within single bacterial cells. nih.gov While specific studies using these imaging techniques on this compound are not widely reported, they represent a standard and vital approach for characterizing the cellular mechanism of any new antimicrobial compound. researchgate.netnih.gov For instance, imaging has been used to show that certain antibiotics cause defects in the cell envelope, while others lead to DNA damage or inhibit protein synthesis. chalmers.se
Table 4: Microscopic Techniques for Studying Antibiotic Mechanisms
| Technique | Approach | Cellular Information Obtained |
|---|---|---|
| Epifluorescence Microscopy | Staining with fluorescent dyes (e.g., for DNA, membranes). | General cell morphology, cell division defects, membrane integrity, chromosome condensation. researchgate.net |
| Confocal Microscopy | Imaging of fluorescently-labeled antibiotics or reporter dyes. | High-resolution 3D localization of the antibiotic or its cellular target. nih.gov |
| Transmission Electron Microscopy (TEM) | Ultrastructural analysis of fixed cells. | Detailed visualization of changes to cell envelope, cytoplasm, and nucleoid. |
Emerging Research Directions and Interdisciplinary Perspectives for Fujianmycin B Scaffolds
Investigation of Novel Biological Activities
Research into Fujianmycin B has highlighted its relationship with a stereoisomer, SNA-8073-B, which exhibits significant biological activity, and has also indicated potential cytotoxic potentiating effects for this compound itself.
Prolyl Endopeptidase (PEP) Inhibition: A key finding relates to the inhibition of Prolyl Endopeptidase (PEP), an enzyme involved in the degradation of biologically active peptides and implicated in neurological processes nih.govtandfonline.comfabad.org.tr. While SNA-8073-B, a stereoisomer of this compound, has been identified as a non-competitive inhibitor of Flavobacterium PEP with an IC50 of 8.9 µM, this compound (SNA-8073A) itself showed no significant inhibition at concentrations up to 60 µM nih.gov. This distinction underscores the critical role of stereochemistry in determining the biological activity of these closely related compounds.
Cytotoxicity Potentiation: this compound, identified as Rubiginone A2, has demonstrated an ability to potentiate vincristine-induced cytotoxicity against multi-drug-resistant tumor cells adipogen.com. This suggests a potential role for this compound not as a direct cytotoxic agent, but as an adjuvant that could enhance the efficacy of existing chemotherapeutic agents, particularly in overcoming resistance mechanisms.
Antibacterial and General Angucyclinone Activities: While Fujianmycin C, a related angucyclinone, has shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli fabad.org.troup.commdpi.com, direct evidence for this compound's specific antibacterial profile with defined Minimum Inhibitory Concentrations (MICs) is less detailed in the reviewed literature. However, the general class of angucyclinones is recognized for its broad spectrum of biological activities, including antibacterial and anticancer effects medchemexpress.com.
Q & A
Q. What analytical methods are recommended for identifying and characterizing Fujianmycin B in complex biological matrices?
Methodological Answer: Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and purity. For isolation, employ preparative HPLC with UV-Vis detection (λ = 210–400 nm) and compare retention times against reference standards. Validate results using literature-reported spectral data (e.g., δ<sup>13</sup>C NMR peaks at 120–160 ppm for aromatic regions) .
Q. How can researchers design initial experiments to assess this compound’s antimicrobial activity?
Methodological Answer: Conduct minimum inhibitory concentration (MIC) assays using standardized protocols (e.g., CLSI guidelines) against Gram-positive and Gram-negative strains. Include positive controls (e.g., vancomycin) and negative controls (solvent-only). Replicate experiments ≥3 times to account for biological variability. Use statistical tools (e.g., ANOVA) to compare efficacy .
Q. What are the established mechanisms of action for this compound, and how can they be experimentally validated?
Methodological Answer: Hypothesize mechanisms (e.g., cell wall synthesis inhibition) based on structural analogs (e.g., β-lactams). Validate via time-kill assays, transmission electron microscopy (TEM) for morphological changes, and fluorometric binding assays targeting putative molecular targets (e.g., penicillin-binding proteins). Cross-reference findings with transcriptomic data to identify dysregulated pathways .
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
Methodological Answer: Perform meta-analysis of existing literature to identify variables (e.g., strain specificity, assay conditions). Replicate conflicting studies under controlled conditions, standardizing parameters like inoculum size and incubation time. Use Bland-Altman plots to assess inter-study variability .
Advanced Research Questions
Q. What strategies optimize this compound’s yield in microbial fermentation systems?
Methodological Answer: Employ response surface methodology (RSM) to optimize fermentation parameters (pH, temperature, nutrient composition). Monitor yield via LC-MS and compare with Design of Experiments (DoE) predictions. Use metabolomic profiling to identify rate-limiting precursors (e.g., acetyl-CoA) and genetic engineering to upregulate biosynthetic clusters .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?
Methodological Answer: Investigate pharmacokinetic/pharmacodynamic (PK/PD) factors: measure plasma protein binding, metabolic stability (e.g., liver microsome assays), and tissue penetration in murine models. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Compare with toxicity profiles to assess therapeutic index .
Q. What computational approaches are effective for predicting this compound’s resistance mechanisms?
Methodological Answer: Perform molecular dynamics simulations to study target mutations (e.g., binding pocket alterations). Validate predictions via directed evolution experiments in bacterial populations, followed by whole-genome sequencing of resistant strains. Cross-validate with structural SAR (structure-activity relationship) data .
Q. How should researchers design comparative studies between this compound and novel derivatives?
Methodological Answer: Use a tiered approach:
Q. What methodologies address this compound’s stability challenges in formulation development?
Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use excipient screening (e.g., cyclodextrins) to enhance solubility. Apply QbD (Quality by Design) principles to identify critical quality attributes (CQAs) like particle size and crystallinity .
Q. How can researchers evaluate this compound’s synergistic effects with other antimicrobials?
Methodological Answer: Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Validate synergy via time-lapse microscopy and genomic analysis (e.g., RNA-seq to identify co-targeted pathways). Use Bliss independence or Loewe additivity models for mechanistic interpretation .
Methodological Best Practices
- Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to resolve inconsistencies .
- Reproducibility : Document protocols in line with Beilstein Journal guidelines (e.g., detailed supplementary materials for synthesis and characterization) .
- Ethical Reporting : Disclose funding sources and potential conflicts of interest per Adv. J. Chem. B standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
